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Introduction
In the landscape of molecular biology and microbiological research, the enzymatic assay for β-

galactosidase activity stands as a cornerstone technique. Central to this assay is the

chromogenic substrate, ortho-Nitrophenyl-β-D-galactopyranoside (ONPG). This synthetic

lactose analog provides a simple, yet powerful, tool for the detection and quantification of β-

galactosidase, an enzyme pivotal in lactose metabolism and widely employed as a reporter

gene in various molecular applications. This in-depth technical guide provides a comprehensive

overview of the ONPG substrate, its mechanism of action, quantitative parameters, and

detailed experimental protocols for its use in β-galactosidase assays.

Core Principles: The Mechanism of ONPG
Hydrolysis
Ortho-Nitrophenyl-β-D-galactopyranoside is a colorless compound that serves as an artificial

substrate for β-galactosidase.[1] The principle of the ONPG assay lies in the enzymatic

cleavage of the β-galactoside bond within the ONPG molecule by β-galactosidase. This

hydrolysis reaction yields two products: galactose and ortho-nitrophenol (ONP).[2][3] While

galactose is a colorless sugar, ortho-nitrophenol, under alkaline conditions, exhibits a distinct

yellow color.[4] The intensity of this yellow color is directly proportional to the amount of ONP

produced and, consequently, to the activity of the β-galactosidase enzyme.[4][5] The
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absorbance of the resulting yellow solution can be quantified spectrophotometrically at a

wavelength of 405-420 nm.[5][6][7]

This straightforward colorimetric readout makes the ONPG assay a highly sensitive and

quantifiable method for determining β-galactosidase activity.[1] It is particularly valuable for

distinguishing between bacteria that can ferment lactose and those that cannot, a critical step

in the identification of various microorganisms, especially within the Enterobacteriaceae family.

[8][9] The test can differentiate between true non-lactose fermenters, which lack β-

galactosidase, and late lactose fermenters, which may possess the enzyme but lack the

necessary permease to transport lactose into the cell.[1][8] Since ONPG can passively diffuse

into the bacterial cell, it bypasses the need for a specific permease, allowing for the direct

measurement of intracellular β-galactosidase activity.[1][8]

Quantitative Data Summary
The efficiency and kinetics of β-galactosidase activity with ONPG as a substrate are influenced

by several factors, including the source of the enzyme, pH, and temperature. The Michaelis-

Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that

describe the enzyme-substrate interaction.
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Parameter Value
Source
Organism/Conditio
n

Reference

Michaelis-Menten

Constant (Km)
0.24 mM

Purified β-

galactosidase
[10]

0.800 mM Aspergillus oryzae [5]

6.644 mM
Lactobacillus

plantarum HF571129
[8]

9.5 x 10-4 M (0.95

mM)

E. coli in Tris buffer,

pH 7.6, 20°C
[11]

4.2 mM Kluyveromyces lactis [12]

Maximum Velocity

(Vmax)
0.0864 A/min Aspergillus oryzae [5]

147.5 µmol min-1 mg-

1

Lactobacillus

plantarum HF571129
[8]

134 µmoles/min/mg

protein
E. coli [11]

Optimal pH 6.5
Lactobacillus

plantarum HF571129
[8]

7.0 Lactobacillus lactis [2]

7.5 Aspergillus oryzae [5]

Optimal Temperature 37°C Lactobacillus lactis [2]

50°C
Lactobacillus

plantarum HF571129
[8]

Molar Extinction

Coefficient of o-

nitrophenol

4.5 x 103 L mol-1 cm-

1

Under assay

conditions
[13]

2.13 x 104 L mol-1

cm-1
at pH 10.2 [11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.agilent.com/cs/library/applications/kinetic-analysis-of-%C3%9F-galactosidase-activity-5994-2656EN-agilent.pdf
https://www.pjlss.edu.pk/pdf_files/2024_1/573-590.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4573140/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/407/886/n1127pis.pdf
https://www.researchgate.net/figure/MICHAELIS-CONSTANTS-FOR-Il-GALACTOSIDASE-OF-K-jragilis-Lactose-ONPG_tbl1_16417025
https://www.pjlss.edu.pk/pdf_files/2024_1/573-590.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4573140/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/407/886/n1127pis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4573140/
https://pubs.aip.org/aip/acp/article-abstract/2667/1/020001/2877229/The-effect-of-incubation-temperature-and-pH-buffer?redirectedFrom=PDF
https://www.pjlss.edu.pk/pdf_files/2024_1/573-590.pdf
https://pubs.aip.org/aip/acp/article-abstract/2667/1/020001/2877229/The-effect-of-incubation-temperature-and-pH-buffer?redirectedFrom=PDF
https://pmc.ncbi.nlm.nih.gov/articles/PMC4573140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC140120/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/407/886/n1127pis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Absorbance Maximum

of o-nitrophenol
405-420 nm [5][6][7]

Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are

protocols for performing β-galactosidase assays using ONPG with bacterial cell lysates and

purified enzymes.

Protocol 1: β-Galactosidase Assay in Bacterial Cell
Lysates
This protocol is adapted for the quantification of β-galactosidase activity in bacterial cultures,

often used in microbiology for bacterial identification or in molecular biology for reporter gene

assays.

Materials:

Bacterial culture grown to the desired density.

Z-Buffer (0.06 M Na2HPO4·7H2O, 0.04 M NaH2PO4·H2O, 0.01 M KCl, 0.001 M

MgSO4·7H2O, 0.05 M β-mercaptoethanol, pH 7.0).

ONPG solution (4 mg/mL in Z-Buffer).

1 M Sodium Carbonate (Na2CO3) solution.

Chloroform.

0.1% Sodium Dodecyl Sulfate (SDS) solution.

Spectrophotometer and cuvettes or a microplate reader.

Procedure:

Cell Culture Preparation: Grow a 1 mL culture of the bacterial strain of interest to an

appropriate optical density (e.g., OD600 of 0.6-0.8).
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Cell Lysis:

Transfer a known volume of the culture (e.g., 100 µL) to a microcentrifuge tube.

Add 900 µL of Z-Buffer.

Add 2 drops of chloroform and 1 drop of 0.1% SDS.

Vortex vigorously for 10 seconds to lyse the cells.

Enzymatic Reaction:

Pre-warm the cell lysate and the ONPG solution to the desired reaction temperature (e.g.,

37°C).

To initiate the reaction, add 200 µL of the ONPG solution to the lysed cell suspension.

Start a timer immediately.

Incubate the reaction mixture at the chosen temperature.

Stopping the Reaction:

When a visible yellow color has developed, stop the reaction by adding 500 µL of 1 M

Na2CO3.

Record the exact reaction time.

Measurement:

Centrifuge the tubes at high speed for 5 minutes to pellet the cell debris.

Transfer the clear supernatant to a cuvette.

Measure the absorbance of the supernatant at 420 nm.

Calculation of Activity:
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Calculate the β-galactosidase activity using the Miller Units formula: Miller Units = (1000 *

A420) / (t * V * OD600) Where:

A420 is the absorbance at 420 nm.

t is the reaction time in minutes.

V is the volume of the culture used in the assay in mL.

OD600 is the optical density of the culture at 600 nm.

Protocol 2: β-Galactosidase Assay with Purified Enzyme
This protocol is suitable for determining the kinetic parameters of a purified β-galactosidase

enzyme.

Materials:

Purified β-galactosidase solution of known concentration.

Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0; 1 mM MgCl2; 50 mM β-

mercaptoethanol).[14]

ONPG stock solution of known concentration.

1 M Sodium Carbonate (Na2CO3) solution.

Spectrophotometer or microplate reader.

Procedure:

Reaction Setup:

In a microcentrifuge tube or a well of a 96-well plate, prepare a reaction mixture containing

the Assay Buffer and a specific concentration of ONPG.

Prepare a blank control containing the Assay Buffer and ONPG but no enzyme.

Enzymatic Reaction:
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Equilibrate the reaction mixture and the enzyme solution to the desired temperature.

Initiate the reaction by adding a small, known amount of the purified β-galactosidase to the

reaction mixture.

Start a timer immediately.

Incubate at the chosen temperature for a defined period.

Stopping the Reaction:

Stop the reaction by adding a volume of 1 M Na2CO3.

Measurement:

Measure the absorbance of the reaction mixture at 420 nm.

Data Analysis:

To determine Km and Vmax, perform the assay with varying concentrations of ONPG
while keeping the enzyme concentration constant.

Plot the initial reaction velocity (calculated from the absorbance change over time) against

the substrate concentration.

Fit the data to the Michaelis-Menten equation or use a Lineweaver-Burk plot to determine

the kinetic parameters.

Mandatory Visualizations
Biochemical Reaction of ONPG Hydrolysis

ONPG
(ortho-Nitrophenyl-β-D-galactopyranoside)

(Colorless)
β-Galactosidase ProductsHydrolysis

Galactose
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Click to download full resolution via product page

Caption: Enzymatic hydrolysis of ONPG by β-galactosidase.

Experimental Workflow for a Typical ONPG Assay
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Caption: A generalized workflow for a β-galactosidase assay using ONPG.
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Conclusion
The ONPG substrate provides a robust, sensitive, and quantitative method for the

determination of β-galactosidase activity. Its utility spans from fundamental microbiological

identification to sophisticated molecular biology applications, such as reporter gene assays in

drug discovery and development. By understanding the core principles, quantitative

parameters, and detailed experimental protocols outlined in this guide, researchers, scientists,

and drug development professionals can effectively leverage the ONPG assay to generate

reliable and insightful data in their respective fields. The simplicity of the colorimetric readout,

combined with the wealth of available quantitative data, ensures that the ONPG assay will

remain an indispensable tool in the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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